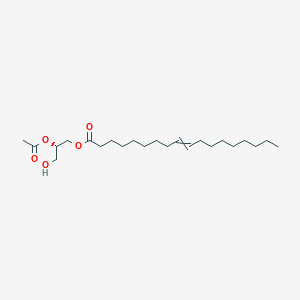
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is a chemical compound with the molecular formula C23H42O5 and a molecular weight of 398.6 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate typically involves the esterification of octadec-9-enoic acid with a suitable alcohol, such as (2S)-2,3-dihydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of immobilized enzymes as biocatalysts is also explored to achieve higher selectivity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Alcohols.
Substitution: Various substituted esters.
Aplicaciones Científicas De Investigación
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.
Biology: Studied for its role in lipid metabolism and as a model compound for membrane studies.
Medicine: Investigated for its potential as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of (2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate involves its interaction with lipid membranes and enzymes involved in lipid metabolism. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It also serves as a substrate for esterases and lipases, which hydrolyze the ester bond to release active metabolites .
Comparación Con Compuestos Similares
Similar Compounds
(2-acetyloxy-3-hydroxypropyl) (E)-octadec-9-enoate: A similar compound with a different stereochemistry.
(2S)-2,3-dihydroxypropyl (9Z)-octadec-9-enoate: Lacks the acetyloxy group but has similar structural features.
Uniqueness
(2S)-2-(acetyloxy)-3-hydroxypropyl octadec-9-enoate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C23H42O5 |
|---|---|
Peso molecular |
398.6 g/mol |
Nombre IUPAC |
[(2S)-2-acetyloxy-3-hydroxypropyl] octadec-9-enoate |
InChI |
InChI=1S/C23H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26)27-20-22(19-24)28-21(2)25/h10-11,22,24H,3-9,12-20H2,1-2H3/t22-/m0/s1 |
Clave InChI |
PWTCCMJTPHCGMS-QFIPXVFZSA-N |
SMILES isomérico |
CCCCCCCCC=CCCCCCCCC(=O)OC[C@H](CO)OC(=O)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)C |
Sinónimos |
1-O-octadecenoyl-2-O-acetylglycerol 1-oleoyl-2-acetyl-glycerol 1-oleoyl-2-acetyl-sn-glycerol 1-oleoyl-2-acetylglycerol 1-oleyl-2-acetylglycerol oleoylacetylglycerol oleyl acetyl glycerol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















